molecular formula C16H36Cl4P2Pd B12347338 Dichlorobis(chlorodi-tert-butylphosphine) palladium (II)

Dichlorobis(chlorodi-tert-butylphosphine) palladium (II)

Cat. No.: B12347338
M. Wt: 538.6 g/mol
InChI Key: SBVNVPYALHOWLN-UHFFFAOYSA-L
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Description

Dichlorobis(chlorodi-tert-butylphosphine) palladium (II): is an organometallic compound with the chemical formula C16H36Cl4P2Pd . It is a pale yellow crystalline solid that is soluble in non-polar solvents such as benzene and diethyl ether. This compound is known for its high thermal stability and solubility, making it a valuable catalyst in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichlorobis(chlorodi-tert-butylphosphine) palladium (II) can be synthesized through the reaction of palladium(II) chloride with chlorodi-tert-butylphosphine in an appropriate solvent. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and ensure the purity of the product .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Dichlorobis(chlorodi-tert-butylphosphine) palladium (II) undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) species .

Scientific Research Applications

Chemistry: Dichlorobis(chlorodi-tert-butylphosphine) palladium (II) is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings. These reactions are essential for forming carbon-carbon bonds in complex organic molecules .

Biology and Medicine: In biological and medicinal research, this compound is used to synthesize bioactive molecules and pharmaceuticals. Its catalytic properties enable the efficient formation of complex structures that are crucial for drug development .

Industry: In the industrial sector, dichlorobis(chlorodi-tert-butylphosphine) palladium (II) is employed in the production of fine chemicals, agrochemicals, and materials science applications. Its ability to facilitate various chemical transformations makes it a valuable tool in manufacturing processes .

Mechanism of Action

The mechanism by which dichlorobis(chlorodi-tert-butylphosphine) palladium (II) exerts its catalytic effects involves the coordination of the palladium center with reactants, facilitating the formation and breaking of chemical bonds. The molecular targets include organic substrates that undergo transformations such as coupling, hydrogenation, and substitution reactions. The pathways involved often include oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Uniqueness: Dichlorobis(chlorodi-tert-butylphosphine) palladium (II) is unique due to its specific ligand environment, which provides distinct steric and electronic properties. These properties enhance its catalytic efficiency and selectivity in various organic transformations .

Properties

Molecular Formula

C16H36Cl4P2Pd

Molecular Weight

538.6 g/mol

IUPAC Name

ditert-butyl(chloro)phosphane;palladium(2+);dichloride

InChI

InChI=1S/2C8H18ClP.2ClH.Pd/c2*1-7(2,3)10(9)8(4,5)6;;;/h2*1-6H3;2*1H;/q;;;;+2/p-2

InChI Key

SBVNVPYALHOWLN-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)P(C(C)(C)C)Cl.CC(C)(C)P(C(C)(C)C)Cl.[Cl-].[Cl-].[Pd+2]

Origin of Product

United States

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